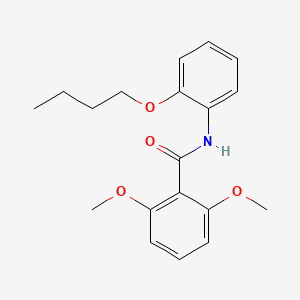

N-(2-butoxyphenyl)-2,6-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

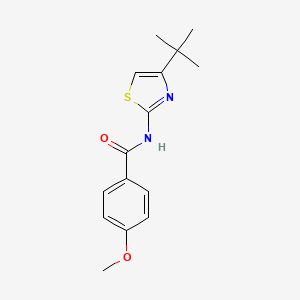

Synthesis Analysis

The synthesis of related compounds involves various strategies, including directed metalation, displacement reactions, and reduction processes. For instance, directed metalation was used to synthesize derivatives of N-tert-butyl-N-methyl-2-methoxybenzamide, which could potentially be applied to the synthesis of "N-(2-butoxyphenyl)-2,6-dimethoxybenzamide" . Additionally, displacement of chloro groups from chlorodinitrobenzoates with diethanolamine followed by mesylation and displacement with LiCl was employed to prepare regioisomers of hypoxia-selective cytotoxins .

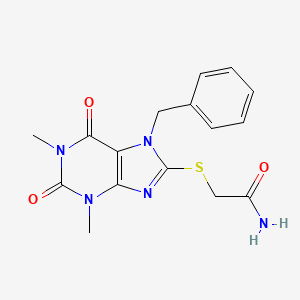

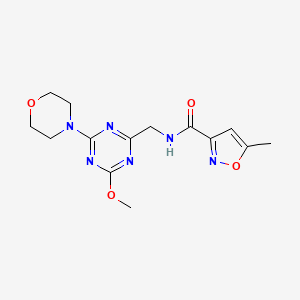

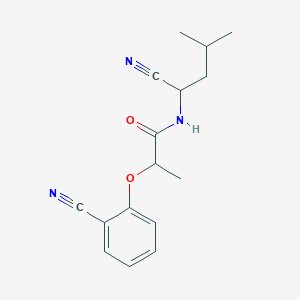

Molecular Structure Analysis

The molecular structures of related compounds are characterized using various spectroscopic methods, including NMR, IR, GC-MS, and X-ray diffraction. These methods provide detailed information about the molecular geometry, which is often non-planar and divided into distinct planar regions. The presence of substituents such as methoxy groups and benzamide functionalities influences the overall shape and electronic distribution within the molecule .

Chemical Reactions Analysis

The chemical reactivity of related compounds is influenced by their electronic structure. For example, the reductive chemistry of nitrobenzamide derivatives is explored in the context of their potential as bioreductive drugs, with selective toxicity for hypoxic cells. The reduction process involves electron addition to nitro groups, leading to the formation of hydroxylamine and amine derivatives, which exhibit varying levels of cytotoxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and stability, are determined by their molecular structure. The presence of electron-donating methoxy groups and the benzamide moiety can affect these properties. For instance, the stability of hydroxylamine derivatives is a concern due to their propensity to undergo intramolecular reactions or oxidation . The gas chromatographic behavior of regioisomeric substituted phenethylamines indicates that more crowded dimethoxy substitution patterns elute first under temperature programming conditions .

Aplicaciones Científicas De Investigación

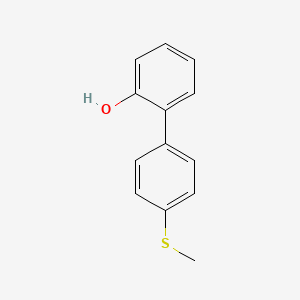

Antioxidant Activity Research

Research on antioxidants, including phenolic compounds, is significant due to their potential in mitigating oxidative stress related to various chronic diseases. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests have been employed to determine the antioxidant capacity of complex samples, suggesting a pathway for investigating N-(2-butoxyphenyl)-2,6-dimethoxybenzamide's potential as an antioxidant (Munteanu & Apetrei, 2021).

Environmental Fate and Toxicity of Chemicals

The occurrence, fate, and behavior of parabens in aquatic environments have been reviewed, highlighting the ubiquity of these compounds due to their use in consumer products and their potential as weak endocrine disrupters. This research domain underscores the importance of studying the environmental impact and degradation pathways of synthetic chemicals, including N-(2-butoxyphenyl)-2,6-dimethoxybenzamide, to assess their ecological risks and human health implications (Haman et al., 2015).

Molecular Mechanisms of Polyphenolic Antioxidants

Understanding the molecular basis of the working mechanism of natural polyphenolic antioxidants provides insights into how these compounds interact with biological systems to exert their beneficial effects. Such research can inform the exploration of N-(2-butoxyphenyl)-2,6-dimethoxybenzamide's mechanisms of action, particularly if it possesses antioxidant properties similar to those of polyphenols (Leopoldini et al., 2011).

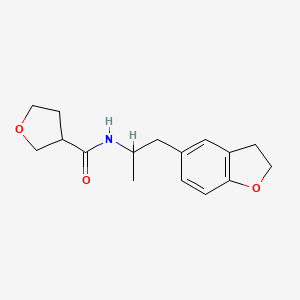

Pharmacological and Toxicological Profiles

Investigating the pharmacological and toxicological profiles of chemical compounds is critical for assessing their safety and efficacy for potential therapeutic use. Studies on compounds like tranilast, which exhibits anti-inflammatory and antitumor properties, could provide a model for assessing similar activities in N-(2-butoxyphenyl)-2,6-dimethoxybenzamide, underscoring the necessity of understanding a compound's biological interactions and potential health effects (Rogosnitzky et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of N-(2-butoxyphenyl)-2,6-dimethoxybenzamide is the fibrotic extracellular matrix (ECM) proteins in fibroblasts derived from patients with idiopathic pulmonary fibrosis (IPF) . The compound acts on these targets to inhibit the deposition of ECM, a key process in the development of fibrotic diseases .

Mode of Action

N-(2-butoxyphenyl)-2,6-dimethoxybenzamide interacts with its targets by suppressing myofibroblast transdifferentiation and ECM deposition . This interaction results in changes in cellular contractility and cell shapes, indicating a unique mode of action .

Biochemical Pathways

N-(2-butoxyphenyl)-2,6-dimethoxybenzamide affects the TGFβ1-induced ECM deposition pathway . The compound’s action on this pathway leads to the inhibition of specific fibrotic signatures in TGFβ1-treated primary human lung fibroblasts . The downstream effects include the suppression of profibrotic markers such as SERPINE1 and CXCL8 .

Pharmacokinetics

It is noted that specific halogenations increased the compound’s in-vitro serum stability and microsomal stability without deteriorating the compound’s potency .

Result of Action

The molecular and cellular effects of N-(2-butoxyphenyl)-2,6-dimethoxybenzamide’s action include the suppression of myofibroblast transdifferentiation, ECM deposition, cellular contractility, and alterations in cell shapes . These effects contribute to the compound’s antifibrotic activity, as verified by proteomics in a human ex vivo tissue fibrosis disease model .

Action Environment

It is worth noting that the compound’s efficacy has been demonstrated in a murine bleomycin-induced lung fibrosis model, suggesting that it can function effectively in a biological environment .

Propiedades

IUPAC Name |

N-(2-butoxyphenyl)-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-4-5-13-24-15-10-7-6-9-14(15)20-19(21)18-16(22-2)11-8-12-17(18)23-3/h6-12H,4-5,13H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWBIZCEICMCSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1NC(=O)C2=C(C=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-butoxyphenyl)-2,6-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2519559.png)

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2519561.png)

![5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2519562.png)

![Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2519566.png)

![2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride](/img/structure/B2519569.png)

![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B2519570.png)